5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(cyclopentyloxy)pyridine
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Overview
Description
5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(cyclopentyloxy)pyridine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(cyclopentyloxy)pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, the introduction of the tert-butyl group, and the coupling with piperidine and pyridine derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(cyclopentyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(cyclopentyloxy)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(cyclopentyloxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazine: Shares the triazolopyridazine core but lacks the piperidine and pyridine moieties.
Piperidine-1-carbonyl derivatives: Compounds with similar piperidine structures but different substituents.
Cyclopentyloxy pyridines: Compounds with the cyclopentyloxy group attached to the pyridine ring.
Uniqueness
5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(cyclopentyloxy)pyridine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H32N6O2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(6-cyclopentyloxypyridin-3-yl)methanone |
InChI |
InChI=1S/C25H32N6O2/c1-25(2,3)20-9-10-21-27-28-23(31(21)29-20)17-12-14-30(15-13-17)24(32)18-8-11-22(26-16-18)33-19-6-4-5-7-19/h8-11,16-17,19H,4-7,12-15H2,1-3H3 |
InChI Key |
AOKXHJGAPCNTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CN=C(C=C4)OC5CCCC5)C=C1 |
Origin of Product |
United States |
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